
Ethanesulfonamide, N-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonamide, N-(2-nitrophenyl)- is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides, including Ethanesulfonamide, N-(2-nitrophenyl)-, typically involves the reaction of sulfonyl chlorides with amines. One common method is the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with amines to form sulfonamides .
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis, making it a viable method for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonamide, N-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
Ethanesulfonamide, N-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticonvulsant.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Ethanesulfonamide, N-(2-nitrophenyl)- involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
N-(2-Methoxy-5-nitrophenyl)ethanesulfonamide: Similar structure with a methoxy group on the aromatic ring.
Uniqueness
Ethanesulfonamide, N-(2-nitrophenyl)- is unique due to the presence of the nitro group on the aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals .
Propriétés
Numéro CAS |
60901-26-0 |
|---|---|
Formule moléculaire |
C8H10N2O4S |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
N-(2-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-2-15(13,14)9-7-5-3-4-6-8(7)10(11)12/h3-6,9H,2H2,1H3 |
Clé InChI |
CSDTYWJZJMCQKN-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
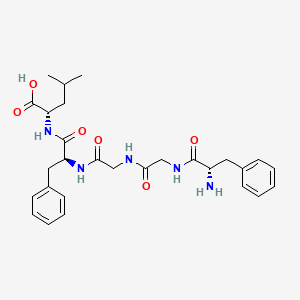
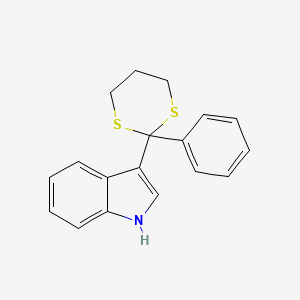
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)

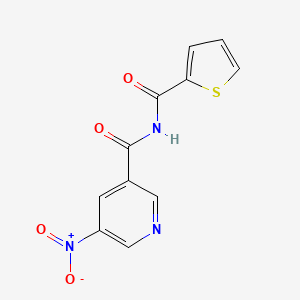
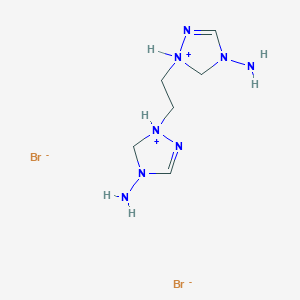

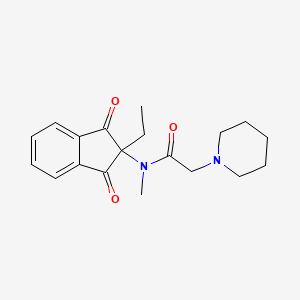
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

